molecular formula C10H8N2O5 B7763969 4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid CAS No. 36847-89-9

4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid

Cat. No.: B7763969
CAS No.: 36847-89-9
M. Wt: 236.18 g/mol
InChI Key: LGJRLNBGSCFUBL-AATRIKPKSA-N
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Description

4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino and butenoic acid groups can interact with biological molecules through hydrogen bonding and other interactions. These properties make the compound a versatile tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylacetic acid
  • 2-Nitroaniline
  • 4-Oxo-2-butenoic acid

Uniqueness

4-((2-Nitrophenyl)amino)-4-oxo-2-butenoic acid is unique due to the combination of the nitrophenyl, amino, and butenoic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

(E)-4-(2-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJRLNBGSCFUBL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208483
Record name 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-98-2, 42537-58-6, 36847-89-9
Record name 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61832-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleic acid 2-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC166475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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